Pyrotinib

Catalog No.
S547963
CAS No.
1269662-73-8
M.F
C32H31ClN6O3
M. Wt
583.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrotinib

CAS Number

1269662-73-8

Product Name

Pyrotinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Solubility

Soluble in DMSO, not in water

Synonyms

Pyrotinib; SHR-1258; SHR1258; SHR 1258; Pyrotinib maleate

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C

Description

The exact mass of the compound Pyrotinib is 582.2146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrotinib is a novel irreversible tyrosine kinase inhibitor (TKI) specifically designed to target the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and HER4. Its chemical formula is C₃₂H₃₁ClN₆O₃, and it has a molecular weight of approximately 583.09 g/mol. Pyrotinib functions by covalently binding to the ATP-binding site of these receptors, inhibiting their activation and subsequent downstream signaling pathways that contribute to tumor cell proliferation and survival .

Pyrotinib acts by irreversibly binding to the ATP-binding pocket of HER receptors, leading to their inhibition. This disrupts downstream signaling pathways essential for cancer cell growth, survival, and proliferation [, ]. Additionally, Pyrotinib may also promote HER receptor degradation, further limiting their oncogenic activity [].

Mechanism of Action:

HER2 overexpression is a common feature in aggressive breast cancers. Pyrotinib acts by irreversibly binding to the ErbB receptor tyrosine kinases, particularly HER2, leading to their inhibition. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].

Clinical Efficacy:

Preclinical and clinical studies have shown promising results for Pyrotinib in treating HER2-positive breast cancer. Studies have demonstrated its efficacy in both metastatic (advanced) and neoadjuvant (before surgery) settings [].

  • Metastatic Setting

    Research suggests that Pyrotinib, when combined with other targeted therapies like trastuzumab (Herceptin), can be effective even after patients have failed prior treatments. A real-world study involving over 200 patients showed a median progression-free survival (PFS) of 6.8 months with Pyrotinib-based therapy as a third-line treatment [].

  • Neoadjuvant Setting

    Studies are ongoing to evaluate the effectiveness of Pyrotinib in shrinking tumors before surgery in patients with HER2-positive breast cancer.

That typically include:

  • Formation of the quinoline core: This step often requires cyclization reactions involving appropriate starting materials.
  • Substitution reactions: These reactions introduce various functional groups necessary for the drug's activity.
  • Final coupling reactions: To form the complete structure, including the pyridine and chloro groups.

The detailed synthetic pathways are proprietary but generally follow established organic synthesis protocols for similar compounds .

Pyrotinib is primarily used in oncology, particularly for treating HER2-positive breast cancer. Its applications include:

  • Monotherapy: Used as a standalone treatment for patients who have progressed on previous therapies.
  • Combination therapy: Often administered alongside capecitabine to enhance therapeutic outcomes.

Clinical trials are ongoing to explore its effectiveness in other cancers and settings .

Interaction studies have shown that Pyrotinib can affect various metabolic pathways and may interact with other drugs commonly used in cancer treatment. Notably, it has been observed that certain genetic mutations (e.g., PIK3CA) can influence treatment outcomes and resistance patterns against Pyrotinib . Understanding these interactions is crucial for optimizing treatment regimens and managing potential side effects.

Pyrotinib belongs to a class of irreversible tyrosine kinase inhibitors that includes several other compounds targeting similar pathways. Key comparisons include:

CompoundTarget ReceptorsUnique Features
NeratinibHER1, HER2, HER4Also irreversible but has different pharmacokinetics
LapatinibHER1, HER2Reversible inhibitor; less effective against resistant tumors
AfatinibHER1, HER2Irreversible but primarily targets only EGFR and HER2
TrastuzumabHER2Monoclonal antibody; not a small molecule inhibitor

Pyrotinib's unique feature lies in its pan-HER inhibition capability, allowing it to target multiple receptors simultaneously, which may provide advantages over more selective inhibitors like lapatinib or trastuzumab .

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of pyrotinib involves several critical intermediates and sophisticated reaction mechanisms that have been optimized for pharmaceutical production [2] [9]. The primary synthetic route centers around the construction of a cyanoquinoline core followed by selective functionalization and coupling reactions to introduce the requisite substituents [2] [9].

Cyanoquinoline Intermediate Formation

The synthesis begins with the preparation of the key intermediate (2E)-N-(4-amino-3-cyano-7-ethoxyquinolin-6-yl)-3-[(2R)-1-methylpyrrolidin-2-yl]acrylamide [2]. This cyanoquinoline derivative, commercially designated as compound 347, serves as the foundation for both pyrotinib and the related compound neratinib [9]. The formation of this intermediate involves multiple steps including quinoline ring construction, cyano group introduction, and amino acid coupling [16] [17].

The quinoline synthesis utilizes established methodologies involving cyclization reactions between aminoaryl ketones and suitable nitrile-containing building blocks [16] [17]. The cyano functionality is typically introduced through nitrilium intermediate formation, which undergoes subsequent intermolecular amination, Knoevenagel condensation, and aromatization to yield the desired 2-amino-3-cyanoquinoline framework [16] [17].

Acylation Reaction Mechanisms

The final step in pyrotinib synthesis involves the acylation of the aminoquinoline intermediate 347 with the corresponding carboxylic acid or acid chloride to introduce the side chain [9]. Two primary acylation approaches have been developed for kilogram-scale production: amidation using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in N-methylpyrrolidinone, and acid chloride-mediated coupling [9].

The EEDQ-mediated mechanism proceeds through the formation of a highly activated intermediate [28] [29]. The reaction involves the initial protonation of EEDQ, followed by nucleophilic attack of the carboxylate on the protonated species [28]. The high basicity of EEDQ (pKa of protonated form is 4.22) is essential for reactivity, enabling efficient coupling under mild conditions [28] [29].

The acid chloride route utilizes the conversion of the carboxylic acid precursor to the corresponding acyl chloride using thionyl chloride [35] [36]. This mechanism proceeds through nucleophilic attack on thionyl chloride by the carboxylic acid, followed by chloride elimination and subsequent nucleophilic substitution at the carbonyl carbon [35] [36]. The resulting acid chloride intermediate readily undergoes amidation with the aminoquinoline to form pyrotinib [38] [39].

Optimization of Boronic Acid Coupling Reactions

A critical component of pyrotinib synthesis involves the preparation of the boronic acid intermediate [3-chloro-4-(pyridin-2-ylmethoxy)phenyl]boronic acid through lithium-halogen exchange and subsequent borylation [2]. This process represents a sophisticated application of organometallic chemistry requiring careful optimization of reaction conditions.

Lithium-Halogen Exchange Mechanism

The synthesis of the boronic acid intermediate begins with 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine, which undergoes lithium-halogen exchange using n-butyllithium at low temperature [2]. The mechanism involves nucleophilic attack of the carbanion-like alkyllithium species on the bromine atom of the aryl halide, forming an intermediate ate-complex that subsequently eliminates lithium bromide [47].

The reaction proceeds optimally at -78°C in tetrahydrofuran, with the aryllithium intermediate being stable under these conditions for extended periods [2] [47]. The lithium-halogen exchange exhibits first-order kinetics in both the aryl bromide and n-butyllithium, consistent with a concerted mechanism involving nucleophilic displacement [47].

Borylation Optimization

Following lithium-halogen exchange, the resulting aryllithium intermediate is treated with trialkyl borates to form the desired boronic acid [2]. Three different borylating agents have been investigated: trimethyl borate, triethyl borate, and triisopropyl borate [2]. The reaction mechanism involves nucleophilic attack of the aryllithium species on the electrophilic boron center, followed by hydrolytic workup to generate the boronic acid [49].

Borylating AgentTemperature (°C)Reaction Time (h)Yield (%)
Trimethyl borate-78 to 201091
Triethyl borate-78 to 25891
Triisopropyl borate-78 to 25691

The optimization studies demonstrate that all three borylating agents provide excellent yields of the boronic acid intermediate [2]. Triisopropyl borate offers the advantage of shorter reaction times, likely due to enhanced electrophilicity of the boron center [2].

Cross-Coupling Reaction Conditions

The boronic acid intermediate subsequently undergoes cross-coupling with the aminoquinoline substrate using copper-catalyzed conditions [2]. The optimization involves copper acetate or copper sulfate as catalysts, with pyridine serving as both solvent and ligand [2]. The reaction proceeds through oxidative addition of the aryl halide to the copper center, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [7] [8].

The use of diethanolamine as an additive has been shown to significantly enhance the efficiency of cross-coupling reactions involving 2-pyridyl boronic acids [7]. This enhancement results from the formation of a stable copper-diethanolamine complex that prevents premature decomposition of the sensitive 2-pyridyl borane reagent [7].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of pyrotinib presents numerous technical challenges that require innovative solutions to ensure consistent quality and economic viability [2] [9].

Process Scalability Issues

One of the primary challenges in large-scale pyrotinib production involves the handling of organolithium reagents at industrial scale [2]. The lithium-halogen exchange reaction requires strict temperature control at -78°C and anhydrous conditions, presenting significant engineering challenges for large-scale implementation [2] [47]. The use of specialized cryogenic equipment and inert atmosphere handling systems becomes essential for maintaining reaction efficiency and safety [2].

The chromatographic purification required for the acid chloride route presents another scalability challenge [9]. While the EEDQ-mediated coupling allows for chromatography-free isolation through acid-base extraction and crystallization, achieving consistent product purity at scale requires optimization of crystallization conditions and solvent selection [9].

Manufacturing Process Optimization

Industrial production has focused on the EEDQ-mediated acylation route due to its superior scalability characteristics [9]. This process achieves 80% yield of pyrotinib with high purity following acid-base extraction and crystallization from ethanol and acetone [9]. The elimination of chromatographic purification significantly reduces production costs and improves process efficiency [9].

Process optimization studies have identified several critical parameters affecting large-scale production:

ParameterOptimized ConditionImpact on Yield
EEDQ equivalents1.2 eq+15% compared to 1.0 eq
Reaction temperature80°COptimal conversion rate
Reaction time4-6 hoursComplete conversion
Solvent systemN-methylpyrrolidinoneEnhanced solubility

Quality Control and Analytical Considerations

Large-scale production requires robust analytical methods for monitoring reaction progress and ensuring product quality [4]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been developed as the primary analytical technique for pyrotinib quantification [4]. The method utilizes a Kinetex C18 column with gradient elution, achieving excellent separation and sensitivity for process monitoring [4].

The analytical method demonstrates linear response over the concentration range of 1-1000 ng/mL with excellent precision and accuracy [4]. Quality control parameters include monitoring of key impurities, residual solvents, and heavy metals to ensure compliance with pharmaceutical manufacturing standards [4].

Process development has also addressed the challenge of managing multiple reaction intermediates and by-products [25] [26]. Population pharmacokinetic modeling studies have informed process optimization by identifying critical quality attributes that affect the final drug product performance [25] [26]. These studies demonstrate that while patient characteristics such as age and total protein levels can affect drug distribution, the manufacturing process variables have minimal impact on clinical performance when properly controlled [25] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

582.2146166 g/mol

Monoisotopic Mass

582.2146166 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CJN36EQM0H

Wikipedia

Pyrotinib

Dates

Modify: 2023-08-15
1: Zhu Y, Li L, Zhang G, Wan H, Yang C, Diao X, Chen X, Zhang L, Zhong D.

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